molecular formula C16H25NO2 B11478996 4-[(Cyclopropylmethyl)(propyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

4-[(Cyclopropylmethyl)(propyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11478996
M. Wt: 263.37 g/mol
InChI Key: IHHWRKTYGHMJEY-UHFFFAOYSA-N
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Description

4-[(Cyclopropylmethyl)(propyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, also known as Spirotetramat, is a keto-enol insecticide developed by Bayer CropScience. It is marketed under the brand names Movento and Ultor. This compound is particularly effective against piercing-sucking insects such as aphids, mites, and whiteflies by acting as an ACC inhibitor, interrupting lipid biosynthesis in the insects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spirotetramat can be synthesized through multiple synthetic routes. One of the key intermediates in its synthesis is cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. This intermediate is synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material. The final product, Spirotetramat, is obtained through a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Industrial Production Methods

Industrial production of Spirotetramat involves optimizing the synthetic routes to achieve high yields and cost-effectiveness. The process includes steps such as N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate. The advantages of the proposed method are mild conditions, simple operation, and good to excellent yields in each step .

Chemical Reactions Analysis

Types of Reactions

Spirotetramat undergoes various chemical reactions, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. These reactions are essential for its synthesis and functionalization .

Common Reagents and Conditions

Common reagents used in the synthesis of Spirotetramat include 4-methoxycyclohexan-1-one, ethyl chloroformate, and 2,5-dimethylphenylacetyl chloride. The reaction conditions typically involve mild temperatures and catalytic hydrogenation .

Major Products Formed

The major product formed from these reactions is Spirotetramat itself, which is a racemic mixture that may require separation to obtain the desired enantiomer .

Mechanism of Action

Spirotetramat acts as an ACC inhibitor, interrupting lipid biosynthesis in insects. It is a systemic insecticide that penetrates plant leaves when sprayed on. In plants, it is hydrolyzed to the enol form by cleavage of the central ethoxycarbonyl group. This enol is more stable due to the double bond being in a ring and the conjugation with the amide group and the benzene ring .

Comparison with Similar Compounds

Similar Compounds

    Spiromesifen: Another keto-enol insecticide with similar properties but different molecular structure.

    Spirodiclofen: Used for controlling mites and has a similar mode of action.

Uniqueness

Spirotetramat is unique due to its two-way internal absorption and transport properties, enabling it to be transported to any part of the plant. This characteristic allows it to effectively prevent egg hatching and larval development of pests on roots and leaves .

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-[cyclopropylmethyl(propyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C16H25NO2/c1-2-10-17(12-13-6-7-13)14-11-15(18)19-16(14)8-4-3-5-9-16/h11,13H,2-10,12H2,1H3

InChI Key

IHHWRKTYGHMJEY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1CC1)C2=CC(=O)OC23CCCCC3

Origin of Product

United States

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